molecular formula C14H12N2O5 B2915920 Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate CAS No. 1110889-23-0

Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate

Cat. No.: B2915920
CAS No.: 1110889-23-0
M. Wt: 288.259
InChI Key: COOLJIYMZAWIFW-UHFFFAOYSA-N
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Description

Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 4-formyl-2-methoxyphenoxy group at position 6 and a methyl ester at position 3. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, confers distinct electronic properties compared to related triazine or pyrimidine derivatives. The 4-formyl-2-methoxyphenoxy substituent introduces both electron-withdrawing (formyl) and electron-donating (methoxy) groups, which influence reactivity and intermolecular interactions .

Properties

IUPAC Name

methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-19-12-7-9(8-17)3-5-11(12)21-13-6-4-10(15-16-13)14(18)20-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOLJIYMZAWIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NN=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-formyl-2-methoxyphenol with a suitable pyridazine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and methoxy groups play a crucial role in its binding affinity and specificity. The pyridazine ring can interact with various biological pathways, potentially leading to inhibition or activation of specific enzymes, which can be exploited in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related derivatives, focusing on core heterocycles, substituents, and their impact on physicochemical properties:

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Rf Value Key NMR Signals (δ, ppm) Source
Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate Pyridazine 4-formyl-2-methoxyphenoxy, methyl ester Not reported Not reported Not reported Formyl proton: ~9.5–10; Methoxy: ~3.8–3.9 Inferred
Compound 5j Triazine 4-formyl-2-methoxyphenoxy, phenoxy 79–82 77 0.24 C2’’OCH3: 3.86; C4’’’OCH3: 3.76
Compound 4j Triazine 4-formyl-2-methoxyphenoxy, 4-methoxyphenoxy 180–182 Quantitative 0.59 C4’’’OCH3: 3.76; aromatic protons: 6.96–7.29
Methyl pyridazine-3-carboxylate Pyridazine Unsubstituted pyridazine, methyl ester Not reported Not reported Not reported Methyl ester: ~3.9; pyridazine protons: ~7.0–8.5
Methyl 5,7-diamino-pyrimido[4,5-c]pyridazine-3-carboxylate Pyrimido-pyridazine Amino, methyl ester Not reported Not reported Not reported Amino protons: ~6.5–7.0; ester: ~3.8

Key Observations

Core Heterocycle Influence

  • Triazine vs. Pyridazine : Triazine derivatives (e.g., 5j, 4j) exhibit higher melting points (79–182°C) compared to pyridazine analogs, likely due to increased rigidity and intermolecular hydrogen bonding . Pyridazine derivatives may display lower thermal stability but enhanced solubility in polar solvents due to the electron-deficient nitrogen-rich core.
  • Reactivity : The pyridazine core’s electron-deficient nature enhances susceptibility to nucleophilic attack compared to triazines, which are more electrophilic at chlorine-substituted positions .

Substituent Effects Formyl Group: The 4-formyl substituent in the target compound introduces a reactive aldehyde moiety, enabling further derivatization (e.g., Schiff base formation) but may reduce stability under basic or oxidative conditions . Triazine analogs with formyl groups (e.g., 5j) show moderate yields (77%), suggesting compatibility with standard coupling reactions . Methoxy Group: The 2-methoxy substituent in the phenoxy ring contributes to electron-donating effects, stabilizing intermediates during synthesis. This is reflected in the high yields (77–90%) of triazine derivatives (5j, 5k) .

Spectroscopic Properties ¹H NMR: Methoxy groups in both triazine and pyridazine derivatives resonate near δ 3.76–3.86 ppm. The formyl proton (δ ~9.5–10 ppm) is a diagnostic marker for compounds with this substituent . ¹³C NMR: The formyl carbon typically appears at δ ~190–200 ppm, while the ester carbonyl resonates near δ 165–170 ppm .

Synthetic Considerations Triazine derivatives (e.g., 5j) are synthesized via nucleophilic aromatic substitution using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), whereas pyridazine carboxylates may require Pd-catalyzed cross-coupling or cyclization strategies .

Potential Applications Medicinal Chemistry: Pyridazine carboxylates (e.g., pyrrolo[1,2-b]pyridazines in ) are explored as enzyme inhibitors (e.g., DHPS), with bioactivity influenced by substituent lipophilicity . Materials Science: The formyl group enables coordination with metal ions (e.g., Mn(III) complexes in lignin degradation studies), suggesting utility in catalytic systems .

Biological Activity

Methyl 6-(4-formyl-2-methoxyphenoxy)pyridazine-3-carboxylate is a novel compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly as a phosphodiesterase type 4 (PDE4) inhibitor. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O5C_{14}H_{12}N_2O_5 with a molecular weight of approximately 288.26 g/mol. The compound features a pyridazine ring, which is crucial for its biological activity, and functional groups that enhance its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of PDE4, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular cAMP levels, which leads to relaxation of bronchial smooth muscle and reduction of inflammation. This mechanism is particularly relevant for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Inhibition Studies

Research has shown that this compound exhibits significant inhibitory activity against PDE4. The following table summarizes key findings regarding its potency compared to other compounds:

CompoundIC50 (nM)Reference
This compound~28
Other PDE4 inhibitors (varied structures)19 - 61

These values indicate that the compound has comparable potency to other known PDE4 inhibitors, suggesting its potential as a therapeutic agent.

Anti-inflammatory Effects

In addition to its role as a PDE4 inhibitor, this compound may possess broader anti-inflammatory properties. Studies have indicated that similar pyridazine derivatives demonstrate anti-inflammatory effects by modulating inflammatory pathways .

Case Studies

  • Respiratory Function Improvement : Clinical studies involving PDE4 inhibitors have demonstrated significant improvements in respiratory function among patients with asthma and COPD. The modulation of inflammatory responses through increased cAMP levels has been linked to these therapeutic effects .
  • Selectivity and Safety : The selectivity of this compound for PDE4 over other phosphodiesterases suggests a favorable safety profile, minimizing potential side effects associated with broader inhibition of cAMP hydrolysis .

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